(R)-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound that features a carboxylic acid group, a mercapto group, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-carboxy-2-propanol and 4-mercapto-1-oxobutanoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Alcohols: Formed from the reduction of the ester linkage.
Substituted Ammonium Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique functional groups.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays due to its specific binding properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways: It may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-3-Carboxy-2-(4-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with a hydroxyl group instead of a mercapto group.
®-3-Carboxy-2-(4-amino-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Functional Groups:
Reactivity: The compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
83544-81-4 |
---|---|
Molecular Formula |
C11H22ClNO4S |
Molecular Weight |
299.82 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(4-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-4-6-17;/h9H,4-8H2,1-3H3,(H-,13,14,17);1H/t9-;/m1./s1 |
InChI Key |
TXCBONHJNUFXER-SBSPUUFOSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCS.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCS.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.